Cas no 874948-59-1 ((S)-3,3'-Bis(phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)

(S)-3,3'-Bis(phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate 化学的及び物理的性質
名前と識別子
-
- (S)-3,3'-Bis(phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
- (11bS)-4-Hydroxy-2,6-diphenyl-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin
- S-3,3'-Bis(phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
- (S)-2,2′-Dihydroxy-3,3′-diphenyl-1,1′-binaphthalene cyclic phosphate
-
- MDL: MFCD17676194
- インチ: 1S/C32H21O4P/c33-37(34)35-31-27(21-11-3-1-4-12-21)19-23-15-7-9-17-25(23)29(31)30-26-18-10-8-16-24(26)20-28(32(30)36-37)22-13-5-2-6-14-22/h1-20H,(H,33,34)
- InChIKey: RLPAIZCRXBEKDM-UHFFFAOYSA-N
- ほほえんだ: O=P1(OC2C(C3C=CC=CC=3)=CC3C(C=2C2C(=C(C4C=CC=CC=4)C=C4C=2C=CC=C4)O1)=CC=CC=3)O
じっけんとくせい
- ふってん: 755.1°C at 760 mmHg
(S)-3,3'-Bis(phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Inert atmosphere,2-8°C
(S)-3,3'-Bis(phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D759062-1g |
Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-diphenyl-,4-oxide, (11bS)- |
874948-59-1 | 97% | 1g |
$225 | 2024-06-06 | |
abcr | AB491455-100 mg |
(11bS)-4-Hydroxy-2,6-diphenyl-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%, (99% ee); . |
874948-59-1 | 98% | 100mg |
€295.00 | 2023-06-13 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B48000-100mg |
(11bS)-4-Hydroxy-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide |
874948-59-1 | 98%,99%ee | 100mg |
¥428.0 | 2022-10-09 | |
Alichem | A019122525-1g |
(11bS)-4-Hydroxy-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine4-oxide |
874948-59-1 | 95% | 1g |
$1363.50 | 2023-08-31 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-1387-100mg |
(S)-3,3'-Bis(phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate |
874948-59-1 | 98%,(99%ee) | 100mg |
3662CNY | 2021-05-08 | |
Alichem | A019122525-100mg |
(11bS)-4-Hydroxy-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine4-oxide |
874948-59-1 | 95% | 100mg |
$348.14 | 2023-08-31 | |
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj0219-100mg |
(S)-3,3'-Bis(phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate |
874948-59-1 | 98%,99%e.e. | 100mg |
¥785.0 | 2024-07-19 | |
Ambeed | A199768-5g |
(11bS)-4-Hydroxy-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide |
874948-59-1 | 97% | 5g |
$1174.0 | 2024-04-16 | |
Aaron | AR00IFC6-100mg |
Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-diphenyl-,4-oxide, (11bS)- |
874948-59-1 | 97% | 100mg |
$23.00 | 2025-02-11 | |
A2B Chem LLC | AI58586-250mg |
(11Br)-4-hydroxy-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide |
874948-59-1 | 97% | 250mg |
$44.00 | 2024-04-19 |
(S)-3,3'-Bis(phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate 合成方法
ごうせいかいろ 1
1.2 3 h, rt; rt → -78 °C
1.3 Reagents: Triethyl borate ; 10 min, -78 °C; -78 °C → rt; overnight, rt; rt → 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 0 °C → rt; 2 h, rt
2.1 Reagents: Barium hydroxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; 24 h, reflux; reflux → rt
3.1 Reagents: Boron tribromide Solvents: Dichloromethane ; 10 min, 0 °C; 18 h, rt; rt → 0 °C
3.2 Reagents: Water ; 0 °C
4.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ; rt; 3 h, 90 °C; 90 °C → 55 °C
4.2 Reagents: Water ; 55 °C; 1 h, reflux; reflux → 60 °C
4.3 Reagents: Hydrochloric acid Solvents: Water ; rt
4.4 Reagents: Hydrochloric acid Solvents: Water ; rt → reflux; cooled
ごうせいかいろ 2
1.2 Solvents: Water ; rt → 103 °C; 3 h, 103 °C; 103 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
ごうせいかいろ 3
2.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Diethyl ether , Hexane ; 30 min, rt
2.2 3 h, rt; rt → -78 °C
2.3 Reagents: Triethyl borate ; 10 min, -78 °C; -78 °C → rt; overnight, rt; rt → 0 °C
2.4 Reagents: Hydrochloric acid Solvents: Water ; 0 °C → rt; 2 h, rt
3.1 Reagents: Barium hydroxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; 24 h, reflux; reflux → rt
4.1 Reagents: Boron tribromide Solvents: Dichloromethane ; 10 min, 0 °C; 18 h, rt; rt → 0 °C
4.2 Reagents: Water ; 0 °C
5.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ; rt; 3 h, 90 °C; 90 °C → 55 °C
5.2 Reagents: Water ; 55 °C; 1 h, reflux; reflux → 60 °C
5.3 Reagents: Hydrochloric acid Solvents: Water ; rt
5.4 Reagents: Hydrochloric acid Solvents: Water ; rt → reflux; cooled
ごうせいかいろ 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.3 Reagents: Boron tribromide Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 18 h, rt; rt → 0 °C
1.4 Solvents: Water ; 1 h, rt
2.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ; rt → 120 °C; 18 h, 120 °C; 120 °C → rt
2.2 Solvents: Water ; rt → 103 °C; 3 h, 103 °C; 103 °C → rt
2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
ごうせいかいろ 5
1.2 Reagents: Sodium bisulfite Solvents: Water ; 1 h, rt
1.3 Reagents: Potassium fluoride Catalysts: Tricyclohexylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Tetrahydrofuran ; 18 h, reflux; reflux → rt
1.4 Reagents: Boron tribromide Solvents: Dichloromethane ; 1 h, 0 °C; 0 °C → rt; 1 h, rt
1.5 Solvents: Water ; rt
1.6 Reagents: Phosphorus oxychloride Solvents: Pyridine ; 5 h, rt
1.7 Solvents: Water ; 30 min, rt
1.8 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; rt
ごうせいかいろ 6
2.1 Reagents: Boron tribromide Solvents: Dichloromethane ; 10 min, 0 °C; 18 h, rt; rt → 0 °C
2.2 Reagents: Water ; 0 °C
3.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ; rt; 3 h, 90 °C; 90 °C → 55 °C
3.2 Reagents: Water ; 55 °C; 1 h, reflux; reflux → 60 °C
3.3 Reagents: Hydrochloric acid Solvents: Water ; rt
3.4 Reagents: Hydrochloric acid Solvents: Water ; rt → reflux; cooled
ごうせいかいろ 7
2.1 Catalysts: Bis(triphenylphosphine)nickel dichloride Solvents: Diethyl ether , Cyclopentyl methyl ether ; 10 min, rt; rt → 37 °C; 23 h, 37 °C; 37 °C → rt; rt → 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
2.3 Reagents: Boron tribromide Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 18 h, rt; rt → 0 °C
2.4 Solvents: Water ; 1 h, rt
3.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ; rt → 120 °C; 18 h, 120 °C; 120 °C → rt
3.2 Solvents: Water ; rt → 103 °C; 3 h, 103 °C; 103 °C → rt
3.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
ごうせいかいろ 8
1.2 Reagents: Water ; 0 °C
2.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ; rt; 3 h, 90 °C; 90 °C → 55 °C
2.2 Reagents: Water ; 55 °C; 1 h, reflux; reflux → 60 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ; rt
2.4 Reagents: Hydrochloric acid Solvents: Water ; rt → reflux; cooled
(S)-3,3'-Bis(phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate Raw materials
- (R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid
- (1S)-[1,1'-Binaphthalene]-2,2'-diol
- Phenylboronic acid
- (R)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl
- (R)-3,3'-Diphenyl-[1,1'-binaphthalene]-2,2'-diol
- 1,1'-Bi(2-methoxy-3-phenylnaphthalene)
- (S)-2,2'-Dimethoxy-1,1'-binaphthyl
- (S)-3,3'-Dibromo-1,1'-bi-2-naphthol
(S)-3,3'-Bis(phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate Preparation Products
(S)-3,3'-Bis(phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate 関連文献
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
(S)-3,3'-Bis(phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphateに関する追加情報
Research Brief on (S)-3,3'-Bis(phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (CAS: 874948-59-1)
In recent years, the compound (S)-3,3'-Bis(phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (CAS: 874948-59-1) has garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral binaphthyl derivative is widely recognized for its role as a versatile ligand and catalyst in asymmetric synthesis, as well as its potential applications in drug development and material science. The unique structural features of this compound, including its axial chirality and hydrogenphosphate functionality, make it a valuable tool for enantioselective transformations and molecular recognition.
Recent studies have focused on the synthesis and optimization of (S)-3,3'-Bis(phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate to enhance its catalytic efficiency and selectivity. Advanced spectroscopic techniques, such as NMR and X-ray crystallography, have been employed to elucidate its molecular structure and interactions with various substrates. These investigations have revealed that the hydrogenphosphate group plays a critical role in stabilizing transition states during catalytic cycles, thereby improving reaction yields and enantiomeric excess.
One of the most notable applications of this compound is in the field of asymmetric organocatalysis, where it has been utilized to facilitate a range of C-C and C-X bond-forming reactions. For instance, a 2023 study demonstrated its efficacy in the enantioselective synthesis of biologically active molecules, such as β-amino acids and heterocyclic compounds. The high enantioselectivity (up to 99% ee) achieved in these reactions underscores the potential of (S)-3,3'-Bis(phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate as a key building block in pharmaceutical synthesis.
In addition to its catalytic applications, this compound has also been explored for its role in drug delivery systems. Its ability to form stable complexes with metal ions and bioactive molecules has been leveraged to design targeted delivery platforms. Recent in vitro studies have shown that (S)-3,3'-Bis(phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate can enhance the solubility and bioavailability of poorly water-soluble drugs, making it a promising candidate for improving therapeutic efficacy.
Despite these advancements, challenges remain in scaling up the synthesis of (S)-3,3'-Bis(phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate for industrial applications. Current research efforts are directed toward developing more cost-effective and environmentally friendly synthetic routes. For example, a 2024 study reported a green chemistry approach using biocatalysts to produce this compound with reduced waste and energy consumption.
In conclusion, (S)-3,3'-Bis(phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (CAS: 874948-59-1) represents a pivotal molecule in modern chemical biology and pharmaceutical research. Its diverse applications in asymmetric synthesis, drug delivery, and material science highlight its versatility and potential for future innovations. Ongoing research aims to address existing limitations and expand its utility in both academic and industrial settings.
874948-59-1 ((S)-3,3'-Bis(phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) 関連製品
- 2167685-70-1(1-(3,4-dihydro-2H-1-benzopyran-3-yl)-2,2-difluoroethan-1-ol)
- 2377031-70-2(2-Tert-butyl-4,6-diiodopyrimidine)
- 2171714-62-6(4-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylmorpholine-3-carboxylic acid)
- 1804764-20-2(4-(Difluoromethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-acetonitrile)
- 1806993-70-3(Ethyl 3-(aminomethyl)-5-(difluoromethyl)-4-methylpyridine-2-carboxylate)
- 220442-63-7(tert-butyl (2S,3S)-2-isocyanato-3-methylpentanoate)
- 1704741-11-6(AZ-PFKFB3-67)
- 1013-69-0(Noreugenin)
- 2228204-70-2(methyl 4-(chlorosulfonyl)methyl-2-methylbenzoate)
- 55134-84-4(Methyl 3-Ethyl-4,5-dihydroisoxazole-5-carboxylate)
